(3-Carbamoyl-5-nitrophenyl)boronic acid
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Overview
Description
“(3-Carbamoyl-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 102170-51-4 . It has a molecular weight of 209.95 and its IUPAC name is 3-(aminocarbonyl)-5-nitrophenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids like “(3-Carbamoyl-5-nitrophenyl)boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metalScientific Research Applications
Comprehensive Analysis of (3-Carbamoyl-5-nitrophenyl)boronic Acid Applications
Suzuki-Miyaura Cross-Coupling: This compound can be used as a reactant in the Suzuki-Miyaura cross-coupling reactions to prepare biaryl derivatives by forming C-C bonds with aryl and heteroaryl halides .
Sensing Applications: Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions, which makes them useful in various sensing applications , both in homogeneous assays and heterogeneous detection .
Organic Synthesis: They are widely used in a range of organic reactions , including oxidative carbocyclization and arylation, as well as addition to arylpropargyl alcohols .
Pharmaceutical Agents: Boronic acids have potential as pharmaceutical agents due to their biological activities, such as inhibitors of angiogenesis and compounds with antiproliferative activities .
Carbohydrate Sensors: These compounds are also used in the preparation of sensors for carbohydrates , leveraging their ability to form stable complexes with sugars .
Click Reactions: With the growing importance of click chemistry, boronic acids are applied in the synthesis of compounds containing the boronic acid moiety, which is essential for click reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is facilitated by the presence of a base and a palladium catalyst . The (3-Carbamoyl-5-nitrophenyl)boronic acid, with its carbamoyl and nitrophenyl groups, may influence the reactivity and selectivity of the cross-coupling reaction.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . The product of this reaction can be further processed in various biochemical pathways, depending on the specific reactants and conditions.
Result of Action
The result of the action of (3-Carbamoyl-5-nitrophenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
(3-carbamoyl-5-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELWZRCEJDUTEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657437 |
Source
|
Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102170-51-4 |
Source
|
Record name | B-[3-(Aminocarbonyl)-5-nitrophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102170-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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